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lithium;2-hydroxybenzoate

Cat. No.: B7802400
M. Wt: 144.1 g/mol
InChI Key: PSBOOKLOXQFNPZ-UHFFFAOYSA-M
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Description

Historical Context of Salicylate (B1505791) Research in Inorganic and Coordination Chemistry

The journey of salicylates in science began long before the advent of modern chemistry, with the use of willow bark extracts for pain relief noted by ancient civilizations like the Sumerians and Egyptians. nih.govresearchgate.net The modern scientific story of salicylates commenced in the 19th century. In 1824, Italian researchers first extracted the active component from willow bark. nih.govnih.gov This was followed by the isolation of the primary compound, salicin, and subsequently, the extraction of salicylic (B10762653) acid itself in 1838 by Raffaele Piria. nih.gov

The latter half of the 19th century saw the industrial production of salicylic acid, and in 1897, Felix Hoffmann synthesized acetylsalicylic acid, famously known as Aspirin, marking a pivotal moment in pharmaceutical chemistry. nih.gov Early chemical research, particularly before 2010, was predominantly focused on the synthesis, structural analysis, and the physical and chemical properties of salicylic acid and its numerous derivatives. bumipublikasinusantara.id These compounds have proven to be versatile building blocks in organic synthesis and have been foundational in the development of coordination chemistry, forming stable complexes with a wide array of metal ions. researchgate.netresearchgate.netiucr.org In recent decades, the scientific community's focus has expanded to investigate the diverse bio-properties of these substances. bumipublikasinusantara.id

Significance of Lithium Salts in Contemporary Chemical Science

Lithium, the lightest of all metals, is a soft, silvery-white alkali metal characterized by its high reactivity. wikipedia.orglibretexts.org While it has long been of academic interest, the significance of lithium and its salts has surged in contemporary chemical science, largely driven by the technological demands of the 21st century.

Furthermore, lithium compounds have found indispensable roles in other sectors. They are used in the manufacture of specialized heat-resistant glass and ceramics, as high-performance grease lubricants, and as flux additives for the production of iron, steel, and aluminum. wikipedia.org The stable isotope lithium-7 (B1249544) holds particular importance in the nuclear industry, where it is used to control the chemistry of cooling systems in pressurized water reactors and is a key component in the development of molten salt reactors. world-nuclear.org

Scope and Objectives of Current Research on Lithium;2-hydroxybenzoate

Current research on this compound (C₇H₅LiO₃) is multifaceted, exploring its synthesis, structural characteristics, and potential applications. axiomchem.com The compound can be synthesized through several methods, including the reaction of lithium sulfate (B86663) with barium salicylate or via a direct aqueous reaction, though the latter may require extended crystallization times. An alternative synthetic route involves the alkaline hydrolysis of methyl 2-hydroxybenzoate, followed by neutralization. rsc.org

A significant portion of the research has focused on elucidating its solid-state structure. This compound crystallizes from aqueous solutions as a monohydrate (C₇H₅LiO₃·H₂O). X-ray crystallography studies have revealed that this monohydrate has a monoclinic crystal system with the space group P2₁/c. rsc.org The structure is characterized by layers built from alternating right- and left-handed helices of [(H₂O)Li⁺]∞ that are bridged by the carboxylate groups of the salicylate anions, with the lithium cations being tetrahedrally coordinated. rsc.org

The objectives of contemporary studies extend to its utility in various chemical contexts. It serves as a reagent in chemical synthesis, providing a source of both lithium and salicylate ions for creating more complex molecules. axiomchem.com In a more applied research direction, the biological activity of hydroxybenzoate lithium complexes has been investigated. One study explored the in-vitro cytotoxic effects of 2-, 3-, and 4-hydroxybenzoate (B8730719) lithium complexes on human fibrosarcoma cells, demonstrating that these compounds can induce apoptosis, or programmed cell death. researchgate.netresearchgate.net Such fundamental research is crucial for understanding the potential roles of compounds like this compound in materials science and medicinal chemistry. axiomchem.com

Data Tables

Table 1: Chemical Properties of this compound

PropertyValue
IUPAC NameThis compound
CAS Number552-38-5
Molecular FormulaC₇H₅LiO₃
Molecular Weight144.05 g/mol
AppearanceWhite powder or crystals

Source: axiomchem.comamericanelements.com

Table 2: Crystallographic Data for this compound Monohydrate

ParameterValue
Chemical FormulaC₇H₅LiO₃·H₂O
Crystal SystemMonoclinic
Space GroupP2₁/c

Source: rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5LiO3 B7802400 lithium;2-hydroxybenzoate

Properties

IUPAC Name

lithium;2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3.Li/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBOOKLOXQFNPZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC=C(C(=C1)C(=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].C1=CC=C(C(=C1)C(=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5LiO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Preparation Techniques

Direct Synthesis Routes

Direct synthesis of lithium 2-hydroxybenzoate can be efficiently accomplished through straightforward chemical reactions. These methods are valued for their high yields and relatively simple procedures.

The most common and direct method for preparing lithium 2-hydroxybenzoate is through the neutralization of 2-hydroxybenzoic acid (salicylic acid) with lithium hydroxide (B78521). This acid-base reaction is typically carried out in an aqueous medium. The reaction proceeds as follows:

C₇H₆O₃ + LiOH → LiC₇H₅O₃ + H₂O

In this process, salicylic (B10762653) acid is dissolved in water, and a stoichiometric amount of lithium hydroxide is added. The reaction is a simple neutralization that yields the lithium salt of the acid and water. The resulting solution of lithium 2-hydroxybenzoate can then be used for subsequent crystallization steps. This method is analogous to the preparation of other alkali metal salicylates, where the corresponding alkali hydroxide is used.

An alternative approach to synthesizing lithium 2-hydroxybenzoate is through a salt metathesis, or double displacement, reaction. While not as commonly cited as direct neutralization, a plausible pathway involves the reaction between lithium sulfate (B86663) and barium salicylate (B1505791) in an aqueous solution. This method leverages the low solubility of barium sulfate to drive the reaction to completion.

The underlying reaction is:

Li₂SO₄ + Ba(C₇H₅O₃)₂ → 2 LiC₇H₅O₃ + BaSO₄(s)

In this theoretical synthesis, aqueous solutions of lithium sulfate and barium salicylate are combined. Due to the extremely low solubility of barium sulfate in water, it precipitates out of the solution as a solid. This precipitation effectively removes the barium and sulfate ions, leaving the desired lithium 2-hydroxybenzoate dissolved in the aqueous phase. The solid barium sulfate can then be removed by filtration, and the resulting purified lithium 2-hydroxybenzoate solution can be concentrated to induce crystallization. This type of metathesis reaction is a general strategy used for the preparation of various lithium salts. google.comwikipedia.org

Synthesis Route Reactants Products Key Principle
Direct Neutralization 2-hydroxybenzoic acid, Lithium hydroxideLithium 2-hydroxybenzoate, WaterAcid-Base Reaction
Salt Metathesis Lithium sulfate, Barium salicylateLithium 2-hydroxybenzoate, Barium sulfatePrecipitation of an insoluble salt

Crystallization Techniques for Different Hydrates and Solvates

The final solid-state form of lithium 2-hydroxybenzoate is determined by the crystallization conditions, particularly the choice of solvent. Research has focused on producing high-quality single crystals for various applications, leading to the characterization of different hydrated and solvated forms. wikipedia.orgarchive.org

When lithium 2-hydroxybenzoate is crystallized from aqueous solutions, it typically forms a monohydrate, denoted as LiC₇H₅O₃·H₂O. google.comnih.gov The process involves preparing a saturated solution of the salt in water and allowing the solvent to evaporate slowly, which facilitates the growth of single crystals. Structural studies have shown that crystals grown from water can also yield a stable modification that is distinct from the previously reported monohydrate structure. archive.orgresearchgate.net These crystals have been investigated for their optical and scintillation properties. wikipedia.orgresearchgate.net

Utilizing methanol (B129727) as the crystallization solvent results in the formation of a different solvate. researchgate.net When lithium 2-hydroxybenzoate is crystallized from a methanol solution, it incorporates methanol into its crystal structure, forming an unstable methanol solvate (LiSal·MeOH). archive.orgresearchgate.net These crystals are known to degrade quickly in the air due to the loss of the methanol molecule from the crystal lattice. archive.orgresearchgate.net

Control over the formation of specific hydrates or solvates is primarily achieved by the selection of the crystallization solvent.

Monohydrate Formation : The use of aqueous solutions is the established method for producing the monohydrate form of lithium 2-hydroxybenzoate. google.comnih.gov The water molecules are incorporated into the crystal lattice during the growth process, leading to the stable hydrated salt.

Anhydrous/Solvate Formation : To avoid hydrate (B1144303) formation, an anhydrous solvent such as methanol is used. This leads to the formation of a methanol solvate rather than a hydrate. archive.orgresearchgate.net

While the monohydrate is well-documented, the formation of other specific hydrates, such as a hexahydrate, is not prominently reported in the reviewed literature for lithium 2-hydroxybenzoate. The primary control demonstrated is the ability to form either a stable hydrate from water or an unstable solvate from methanol.

Solvent Resulting Crystal Form Stability Reference
WaterMonohydrate (LiC₇H₅O₃·H₂O) or another stable modificationStable google.comarchive.orgnih.govresearchgate.net
MethanolMethanol Solvate (LiC₇H₅O₃·MeOH)Unstable in air archive.orgresearchgate.net

Novel Synthetic Strategies

Recent research has focused on developing new pathways for the synthesis of lithium 2-hydroxybenzoate that are both environmentally conscious and economically viable. These strategies include the recovery of lithium from waste materials and the application of specific lithium-containing precursors to streamline the synthesis process.

A significant advancement in the sustainable synthesis of lithium 2-hydroxybenzoate involves its recovery from the waste stream of primary lithium metal batteries. rsc.org This approach addresses both the need for valuable material recovery and the challenge of waste management in the electronics industry. The direct reaction of lithium-containing electronic waste with a naturally sourced ester, methyl salicylate, provides a method for recovering lithium. rsc.org

The process utilizes the discharged cathode material from Li-MnO₂ batteries as a source of lithium. rsc.org Through a coordination chemistry approach, lithium can be selectively recovered and converted into lithium salicylate. This method involves the hydrolysis of an intermediate lithium-containing complex to yield the desired product, [Li(Sal)(H₂O)]n (where Sal is salicylate). rsc.org This recycling pathway not only recovers lithium but also manganese, transforming battery residues into industrially important materials. rsc.org

The direct reaction of the lithium waste with methyl salicylate in the presence of various aliphatic alcohols can be used to generate different lithium aryloxide complexes. rsc.org These complexes serve as intermediates in the synthesis of lithium salicylate.

Table 1: Recovery of Lithium from Primary Lithium Battery Waste

Parameter Description
Lithium Source Discharged cathode material from primary Li-MnO₂ batteries. rsc.org
Reactant Methyl salicylate (a naturally sourced ester). rsc.org
Key Process Direct reaction of lithium-containing waste with methyl salicylate. rsc.org
Intermediate Formation of lithium aryloxide complexes. rsc.org
Final Product Lithium salicylate, [Li(Sal)(H₂O)]n. rsc.org
Significance Provides a method for complete recycling of primary lithium batteries. rsc.org

The use of lithium aryloxides as precursors represents a sophisticated approach to the synthesis of lithium 2-hydroxybenzoate. This method offers control over the structure and purity of the final product. A hexanuclear lithium compound supported by a chelating ligand, methyl salicylato, has been identified as a key precursor. rsc.org

This hexanuclear lithium aryloxide, [Li₆(MesalO)₆], can be used to prepare monomeric lithium aryloxides through reactions with either methyl salicylate (MesalOH) or methanol (MeOH). rsc.org These reactions yield compounds such as [Li(MesalO)(MesalOH)] and [Li(MesalO)(MeOH)₂]. rsc.org These monomeric aryloxides are well-defined precursors that can then be converted to lithium salicylate. The structure of these precursors has been characterized using single-crystal X-ray diffraction and various spectroscopic methods. rsc.org

The reaction of lithium-containing electronic waste with methyl salicylate in the presence of different alcohols has been shown to produce a variety of lithium aryloxides with different nuclearities, which can subsequently be used to produce lithium salicylate. rsc.org

Table 2: Synthesis via Lithium Aryloxide Precursors

Precursor Type Formula Synthetic Utility
Hexanuclear Lithium Aryloxide [Li₆(MesalO)₆] Starting material for the preparation of monomeric precursors. rsc.org
Monomeric Lithium Aryloxide [Li(MesalO)(MesalOH)] A well-characterized intermediate for lithium salicylate synthesis. rsc.org
Monomeric Lithium Aryloxide [Li(MesalO)(MeOH)₂] An alternative monomeric precursor for lithium salicylate. rsc.org
Various Lithium Aryloxides [Li(OAr)(HOMe)₂], [Li(OAr)(HOAr)], [Li(OAr)(HOEt)]₂, etc. Formed from the direct reaction of lithium waste with methyl salicylate and alcohols. rsc.org

Advanced Structural Elucidation and Solid State Chemistry

X-ray Diffraction Studies

Single-crystal X-ray diffraction provides the most definitive structural data, offering an unambiguous depiction of the molecular and supramolecular arrangement.

Analysis of lithium 2-hydroxybenzoate monohydrate has revealed that it crystallizes in the monoclinic crystal system. rsc.orgnih.gov The specific space group has been identified as P2₁/c . rsc.orgnih.govelsevierpure.com This space group indicates a centrosymmetric crystal structure containing a two-fold screw axis and a glide plane.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c

The dimensions of the unit cell, the fundamental repeating unit of the crystal, have been precisely measured. These parameters define the size and shape of the lattice. For lithium 2-hydroxybenzoate monohydrate, the determined unit cell parameters are detailed below. nih.gov

Unit Cell ParameterValue
a13.1148 Å
b4.6992 Å
c12.8071 Å
α90.00°
β107.900°
γ90.00°

The crystal structure is not a simple arrangement of discrete ions but a complex coordination polymer. A defining feature is the formation of infinite helical chains. rsc.org Specifically, the structure contains alternating right-handed (Δ) and left-handed (Λ) [(H₂O)Li⁺]∞ helices that propagate parallel to the b-axis of the unit cell. rsc.orgelsevierpure.com These helices are further interconnected. The carboxylate groups of the salicylate (B1505791) anions act as bridges, double-bridging the tetracoordinate lithium cations of adjacent helices. rsc.orgelsevierpure.com This intricate network of linked helices results in the formation of a distinct layer structure . rsc.orgelsevierpure.comresearchgate.net

Within the 2-hydroxybenzoate (salicylate) anion itself, a significant non-covalent interaction is observed: an intramolecular hydrogen bond . researchgate.net This bond forms between the hydrogen atom of the phenolic hydroxyl group (-OH) and one of the oxygen atoms of the adjacent carboxylate group (-COO⁻). This interaction is a characteristic feature of the salicylate anion and contributes to its conformational stability. In the crystal structures of monohydrated salicylates of alkali metals, the distance between the phenolic and carboxylate oxygen atoms (O···O) involved in this hydrogen bond is typically in the range of 2.52-2.53 Å. researchgate.net This relatively short distance indicates a strong hydrogen bonding interaction.

Single-Crystal X-ray Diffraction Analysis

Examination of Intermolecular Interactions and Packing Motifs (e.g., Hydrogen Bonding Networks, π-π Stacking)

The crystal structure of lithium salicylate and its derivatives is significantly stabilized by a complex network of intermolecular interactions, primarily hydrogen bonds. In cocrystals of lithium salicylate with L-proline (termed LISPRO), both intramolecular and intermolecular hydrogen bonds are crucial. nih.gov The hydroxyl group of the salicylate anion and the protonated nitrogen of the L-proline zwitterion are key participants in these interactions. nih.gov

In the LISPRO(β) polymorph, amine groups of L-proline zwitterions form hydrogen bonds with the carboxylate oxygen atoms of adjacent L-proline and salicylate moieties. acs.orgnih.gov Specifically, N-H···O bond distances to proline carboxylate oxygens are approximately 2.733 Å to 2.779 Å, and to salicylate carboxylate oxygens, they are around 2.830 Å to 3.125 Å. acs.orgnih.gov Furthermore, strong intramolecular hydrogen bonds are observed within the salicylate ions themselves, between the hydroxyl group and the carboxylate group, with O-H···O distances measured at approximately 2.583 Å and 2.593 Å. acs.orgnih.gov These interactions contribute to the formation of robust square grid networks. acs.org

Interactive Table: Hydrogen Bond Distances in LISPRO Cocrystals
Interacting Groups (Donor-H···Acceptor)TypeBond Distance (Å)Reference
Proline (N-H) ··· Proline (O-carboxylate)Intermolecular2.733 - 2.779 acs.org, nih.gov
Proline (N-H) ··· Salicylate (O-carboxylate)Intermolecular2.830 - 3.125 acs.org, nih.gov
Salicylate (O-H) ··· Salicylate (O-carboxylate)Intramolecular2.583 - 2.641 acs.org, nih.gov, nih.gov

Powder X-ray Diffraction Analysis

Powder X-ray Diffraction (PXRD) is an essential technique for the solid-state characterization of lithium salicylate materials, confirming phase purity and identifying crystalline forms.

The phase purity of synthesized lithium salicylate cocrystals is routinely assessed by PXRD. nih.gov This is achieved by comparing the experimental PXRD pattern obtained from a bulk sample with the theoretical pattern calculated from single-crystal X-ray diffraction data. nih.gov A close match between the experimental and calculated patterns indicates that a phase-pure material has been successfully synthesized. nih.gov For instance, in the study of LISPRO polymorphs, PXRD was used to confirm the purity of the prepared ionic cocrystals (ICCs). nih.gov

PXRD is instrumental in identifying and distinguishing between different crystalline phases or polymorphs. researchgate.net While the PXRD patterns for the α and β polymorphs of LISPRO are very similar due to their closely related crystal structures, subtle differences allow for their differentiation. acs.orgresearchgate.net For example, the presence of a characteristic peak at approximately 19.0° in the 2θ scan is indicative of the LISPRO(β) form, which may appear as an impurity in samples of LISPRO(α). acs.orgresearchgate.net This demonstrates the sensitivity of PXRD in characterizing the specific crystalline nature of the material. researchgate.net Studies on lithium salicylate grown from aqueous solutions have identified it as a stable monohydrate modification. researchgate.netresearchgate.net

Polymorphism and Cocrystal Formation

Lithium salicylate readily forms cocrystals, and these systems can exhibit polymorphism, where different crystal structures of the same chemical composition exist. nih.gov This phenomenon has been studied in detail with the ionic cocrystal formed between lithium salicylate and L-proline. acs.orgul.ie

Preparation and Characterization of Polymorphic Forms (e.g., α and β polymorphs of lithium salicylate cocrystals)

Research has identified two primary polymorphic forms of the 1:1 ionic cocrystal of lithium salicylate and L-proline, designated LISPRO(α) and LISPRO(β). nih.govresearchgate.net The α-form, which crystallizes in a monoclinic system, was the first to be reported. acs.orgnih.gov The β-form, a thermodynamically more stable orthorhombic polymorph, was subsequently discovered. acs.orgnih.gov

The preparation method can influence which polymorph is obtained. nih.gov The LISPRO(β) polymorph was successfully prepared and characterized, and it was observed that the α-form transforms into the more stable β-form under slurry conditions. acs.orgresearchgate.netul.ie Characterization of these polymorphs relies on techniques such as single-crystal X-ray diffraction (SCXRD) and PXRD to elucidate their distinct crystal structures. nih.gov

Structural Differences between Polymorphs

The structural distinctions between the LISPRO(α) and LISPRO(β) polymorphs are subtle yet significant. nih.gov Both forms are built from square grid (sql) topology coordination networks. acs.orgresearchgate.netul.ie The primary differences lie in the conformation of the salicylate ions and the relative positioning and packing of these square grid networks. acs.orgnih.govul.ie

LISPRO(α) belongs to the monoclinic space group P2₁, while LISPRO(β) crystallizes in the orthorhombic space group P2₁2₁2₁. nih.gov This difference in symmetry is a key distinguishing feature. Another structural variance is the displacement of the stacked 2D grids relative to one another. nih.gov This can be described by the angle between symmetry-related lithium cations in adjacent grids; for LISPRO(α), this angle is 180°, whereas for LISPRO(β), it is 170.5°. nih.gov These structural variations result in a minor difference in their calculated crystal densities at 100 K, with the α polymorph being slightly denser (1.387 g/cm³) compared to the β polymorph (1.385 g/cm³). nih.gov

Interactive Table: Crystallographic Data for LISPRO Polymorphs
FeatureLISPRO(α)LISPRO(β)Reference
Crystal SystemMonoclinicOrthorhombic nih.gov
Space GroupP2₁P2₁2₁2₁ nih.gov
Key Structural MotifSquare grid (sql) networkSquare grid (sql) network acs.org, nih.gov
Primary DifferenceSalicylate ion conformation; Grid positioningSalicylate ion conformation; Grid positioning acs.org, nih.gov
Calculated Density (100 K)1.387 g/cm³1.385 g/cm³ nih.gov

Investigation of Transformations between Polymorphic Forms under Varying Conditions

The solid-state chemistry of lithium;2-hydroxybenzoate is notably influenced by polymorphism, particularly in its ionic cocrystals. Polymorphism is the capacity of a substance to exist in multiple crystalline forms that have different arrangements or conformations of the molecules in the crystal lattice. researchgate.net These different forms, known as polymorphs, can exhibit distinct physicochemical properties.

Research into the ionic cocrystal formed between this compound (lithium salicylate, LIS) and L-proline (PRO) has identified two polymorphic forms, designated LISPRO(α) and LISPRO(β). acs.orgeag.comul.ie LISPRO(α) is a monoclinic form, while LISPRO(β) is an orthorhombic polymorph that has been identified as the more thermodynamically stable of the two. acs.orgias.ac.in

The transformation between these polymorphic forms is influenced by the experimental conditions. Specifically, the metastable LISPRO(α) form has been observed to convert to the more stable LISPRO(β) form under slurry conditions. researchgate.netacs.orgeag.comul.ieias.ac.in When a mixture of LISPRO(α) and LISPRO(β) was slurried in ethanol (B145695) for 24 hours, the experiment yielded pure LISPRO(β), confirming its greater stability under these conditions. acs.org

Further stability tests have shown that the LISPRO(β) polymorph remains stable when subjected to accelerated stability testing conditions of 75% relative humidity and 40°C for a period of 14 days. acs.org Long-term stability studies also confirmed its solid-form stability for at least six months under ambient conditions. acs.org The synthesis method plays a crucial role in determining which polymorph is formed. The LISPRO(α) form can be initially crystallized from a heated aqueous solution of lithium salicylate and L-proline, but this sample may contain the LISPRO(β) form. acs.orgias.ac.in

Design and Analysis of Ionic Cocrystals (e.g., with L-proline)

The design of ionic cocrystals (ICCs) represents a strategic approach in crystal engineering to modify the physicochemical properties of active pharmaceutical ingredients. An important example is the 1:1 ionic cocrystal of this compound and L-proline, known as LISPRO. acs.orgnih.gov This cocrystal has been investigated for its polymorphic nature, leading to the characterization of two distinct forms, LISPRO(α) and LISPRO(β). acs.orgnih.gov

LISPRO(α) is the initially identified monoclinic form, while LISPRO(β) is a more thermodynamically stable orthorhombic form. acs.orgeag.com Structurally, both polymorphs are built from square grid (sql) topology coordination networks. researchgate.netacs.orgeag.comul.ie The primary structural differences between LISPRO(α) and LISPRO(β) arise from the conformation of the salicylate ions and the relative positioning of these square grid nets. acs.orgeag.comul.ie

In the LISPRO(β) structure, the asymmetric unit contains two formula units of [Li(Pro)(Sal)]. acs.orgnih.gov The lithium cations exhibit a tetrahedral coordination geometry. They are linked by four bridging carboxylate moieties, with two originating from salicylate anions and two from L-proline molecules. acs.org This arrangement results in the formation of a zigzag square grid network. acs.org

Table 1: Crystallographic Data for LISPRO Polymorphs
ParameterLISPRO(α)LISPRO(β)
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁P2₁2₁2₁
CoformerL-prolineL-proline
Stoichiometry (LIS:PRO)1:11:1
Key Structural MotifSquare grid (sql) topology coordination networkSquare grid (sql) topology coordination network
Relative StabilityMetastableThermodynamically stable

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) for Decomposition Studies

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. slideshare.net The measurement provides valuable information about physical and chemical phenomena involving mass loss or gain, such as thermal decomposition, oxidation, or dehydration. eag.com

In the context of studying this compound, a TGA experiment would involve heating a small sample of the compound at a constant rate in a controlled atmosphere (e.g., inert nitrogen or oxidative air). researchgate.net The resulting TGA curve plots the percentage of mass remaining on the y-axis against the temperature on the x-axis. A sharp drop in the curve indicates a mass loss event, corresponding to the decomposition of the material. The temperature at which this decomposition begins and the total percentage of mass lost provide critical data on the compound's thermal stability. For complex materials, multiple mass loss steps may be observed, indicating a multi-stage decomposition process. abo.fi

Differential Thermal Analysis (DTA) for Phase Transitions and Stability

Differential Thermal Analysis (DTA) is a thermoanalytic technique that monitors the temperature difference between a sample and an inert reference material as both are subjected to an identical temperature program. eag.comabo.fi This method is highly sensitive to thermal events and is used to identify temperatures at which transformations such as melting, crystallization, glass transitions, and solid-state phase changes occur. eag.com

When analyzing this compound, a DTA curve would plot this temperature difference (ΔT) against the programmed temperature. An endothermic event, such as melting or a solid-solid phase transition, would cause the sample's temperature to lag behind the reference, resulting in a downward peak on the DTA curve. Conversely, an exothermic event, like crystallization or certain decomposition processes, would cause the sample's temperature to lead the reference, producing an upward peak. eag.comabo.fi The onset temperature and the peak temperature of these thermal events are characteristic of the substance and provide crucial information about its thermal stability and solid-state behavior. abo.fi

Spectroscopic Characterization and Vibrational Analysis

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful method for identifying the functional groups and probing the bonding within a molecule. msu.edu These techniques measure the energies of molecular vibrations, such as the stretching and bending of chemical bonds. tanta.edu.eg

The IR and Raman spectra of lithium 2-hydroxybenzoate are dominated by vibrations associated with its key functional groups: the carboxylate (COO⁻) and hydroxyl (-OH) groups, as well as the aromatic ring. researchgate.net

The deprotonation of the carboxylic acid in salicylic (B10762653) acid to form the salicylate (B1505791) anion results in characteristic changes in the vibrational spectrum. The strong C=O stretching band, typically seen around 1670 cm⁻¹ in the free acid, is replaced by two distinct carboxylate stretches in the salicylate salt: the asymmetric stretching vibration (νₐₛ(COO⁻)) and the symmetric stretching vibration (νₛ(COO⁻)). researchgate.net For metal salicylates, these bands appear in the regions of 1610-1550 cm⁻¹ and 1400-1300 cm⁻¹, respectively. The precise positions of these bands are sensitive to the nature of the metal cation. researchgate.netnih.gov

The hydroxyl group (-OH) gives rise to characteristic stretching and bending vibrations. The O-H stretching mode is particularly sensitive to hydrogen bonding and typically appears as a broad band in the region of 3200-2500 cm⁻¹. elixirpublishers.com The in-plane and out-of-plane bending vibrations of the OH group are also identifiable in the spectra. elixirpublishers.com

Vibrations associated with the aromatic ring, such as C=C stretching modes, are observed in the 1620-1400 cm⁻¹ region. researchgate.netelixirpublishers.com C-H stretching vibrations of the aromatic ring typically appear between 3100 and 3000 cm⁻¹. elixirpublishers.com

Table 1: Characteristic Vibrational Frequencies for Lithium 2-hydroxybenzoate

Vibrational ModeTypical Frequency Range (cm⁻¹)Functional Group
O-H Stretch3200 - 2500 (Broad)Hydroxyl (-OH)
C-H Stretch (Aromatic)3100 - 3000Aromatic Ring
Asymmetric Carboxylate Stretch (νₐₛ(COO⁻))1610 - 1550Carboxylate (COO⁻)
C=C Stretch (Aromatic)1620 - 1400Aromatic Ring
Symmetric Carboxylate Stretch (νₛ(COO⁻))1400 - 1300Carboxylate (COO⁻)
O-H In-plane Bend1500 - 1300Hydroxyl (-OH)

The interaction between the lithium cation (Li⁺) and the salicylate anion can be effectively studied using vibrational spectroscopy. The coordination of the metal ion to the carboxylate and hydroxyl groups alters the electron distribution and bond strengths within the anion, leading to shifts in the corresponding vibrational frequencies. researchgate.netnih.gov

In the solid state, lithium salicylate crystallizes as a monohydrate. researchgate.netrsc.org The crystal structure reveals that the lithium cations are tetracoordinate, bridged by the carboxylate groups of the salicylate anions. researchgate.netrsc.org This coordination environment significantly influences the vibrational spectra. The difference in frequency (Δν) between the asymmetric (νₐₛ) and symmetric (νₛ) stretching modes of the carboxylate group is particularly informative. The magnitude of Δν can provide insights into the coordination mode of the carboxylate group (e.g., monodentate, bidentate chelating, or bridging).

Studies on various metal salicylates have demonstrated that changes in the metal ion lead to different vibrational frequencies, reflecting distinct coordination geometries and interaction strengths. nih.gov For lithium salicylate, the specific shifts in the carboxylate and hydroxyl bands compared to the free salicylate ion provide direct evidence of the coordination between Li⁺ and the oxygen atoms of the functional groups. researchgate.net

A key structural feature of the 2-hydroxybenzoate anion is the presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the adjacent carboxylate group. This interaction significantly affects the vibrational frequencies of the involved groups.

In solution, the interactions between the lithium and salicylate ions and the surrounding solvent molecules become critical. Kerr-gated Raman spectroscopy is an advanced technique that can probe these solvent-ion interactions with high fidelity. researchgate.net This method is particularly useful for studying fluorescent samples, as it can effectively suppress the fluorescence background that often obscures the weaker Raman scattering signals. stfc.ac.ukresearchgate.net

This technique utilizes an ultrafast optical Kerr gate to temporally filter the Raman signal from the slower fluorescence emission. stfc.ac.uknih.gov By analyzing the Raman spectra of lithium salicylate in various solvents, one can observe shifts in the vibrational modes of both the ions and the solvent molecules. For instance, the coordination of solvent molecules to the Li⁺ ion can perturb the vibrational modes of the carboxylate group. Similarly, the interaction of the solvent with the salicylate anion can influence the C=C and C-H vibrations of the aromatic ring. nih.gov While specific studies on lithium salicylate using this technique are not prevalent, its application to other lithium salt electrolytes demonstrates its potential for elucidating the local solvation structure and dynamics, which are fundamental to understanding the behavior of lithium salts in solution. researchgate.netresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation in chemistry. It provides detailed information about the chemical environment of specific nuclei, such as protons (¹H). core.ac.uk

The ¹H NMR spectrum of lithium 2-hydroxybenzoate provides unambiguous confirmation of its molecular structure. nih.gov The spectrum displays distinct signals for the protons on the aromatic ring, and their chemical shifts and splitting patterns are characteristic of the 1,2-disubstituted (ortho) benzene (B151609) ring.

The four aromatic protons are in different chemical environments and therefore give rise to four separate signals. docbrown.info Due to the electron-withdrawing nature of the carboxylate group and the electron-donating nature of the hydroxyl group, these protons exhibit a range of chemical shifts. The splitting of these signals (spin-spin coupling) provides information about the neighboring protons. For example, a proton with one neighboring proton will appear as a doublet, while a proton with two neighbors will appear as a triplet, following the n+1 rule. docbrown.info The characteristic pattern of doublets and triplets in the aromatic region of the spectrum confirms the relative positions of the functional groups. docbrown.infochemicalbook.com

Table 2: Representative ¹H NMR Data for a Salicylate Structure

Proton PositionApproximate Chemical Shift (δ, ppm)Splitting Pattern
H-3~6.9Doublet
H-4~7.4Triplet
H-5~6.8Triplet
H-6~7.8Doublet

Note: The exact chemical shifts can vary depending on the solvent and concentration. The data presented is representative for a 2-hydroxybenzoate moiety. docbrown.info

Carbon-13 (¹³C) NMR for Carbon Skeleton Assignment

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful technique for elucidating the carbon framework of a molecule. In lithium;2-hydroxybenzoate, the salicylate ligand possesses seven distinct carbon atoms, each residing in a unique electronic environment. This results in a ¹³C NMR spectrum with seven discrete signals. The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard, typically tetramethylsilane (B1202638) (TMS).

The assignment of each signal to a specific carbon atom is based on established chemical shift ranges and the electronic effects of the substituents on the aromatic ring—the carboxylate (-COO⁻) and hydroxyl (-OH) groups. The carbon atom of the carboxylate group is significantly deshielded and appears at the lowest field (highest ppm value) due to the strong electron-withdrawing effect of the two oxygen atoms. The carbon atom bonded to the hydroxyl group also experiences deshielding and resonates at a relatively high ppm value. The remaining aromatic carbons have chemical shifts in the typical range for benzene derivatives.

A representative assignment of the carbon skeleton based on predictive data and analysis of similar structures, such as methyl 2-hydroxybenzoate, is provided below. docbrown.infooregonstate.edu

Table 1: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm) Environment
C=O ~170-175 Carboxylate Carbon
C-OH ~160-162 Aromatic C attached to -OH
C-COO⁻ ~118-120 Aromatic C attached to -COO⁻
Aromatic CH ~115-135 Aromatic Carbons with H
Aromatic CH ~115-135 Aromatic Carbons with H
Aromatic CH ~115-135 Aromatic Carbons with H
Aromatic CH ~115-135 Aromatic Carbons with H

Note: The specific assignments for the individual aromatic CH carbons require more advanced 2D NMR techniques. The values are typical predicted ranges.

Lithium-7 (B1249544) (⁷Li) NMR for Lithium Coordination and Environment

Lithium-7 (⁷Li) NMR spectroscopy is a highly effective method for probing the local environment of the lithium ion. pascal-man.com As a quadrupolar nucleus (spin I = 3/2), the ⁷Li NMR signal is sensitive to the symmetry and electronic nature of its coordination sphere. electrochem.orghuji.ac.il The chemical shift, linewidth, and quadrupolar coupling constant provide valuable information about the nature of the Li-O bond (whether it is more ionic or covalent), the coordination number of the lithium ion, and the dynamics of lithium ions in the solid state or in solution. electrochem.orgmst.eduscholaris.ca

In solid this compound, the ⁷Li nucleus is coordinated to oxygen atoms from the carboxylate and hydroxyl groups of the salicylate ligands, and potentially water molecules if in a hydrated form. osti.gov The specific chemical shift, typically in the range of -9 to +3 ppm for most lithium compounds, can indicate the degree of shielding experienced by the lithium nucleus. northwestern.edu A more covalent interaction generally leads to a greater range of chemical shifts compared to purely ionic environments. huji.ac.il Variations in the ⁷Li NMR spectrum with temperature can also reveal information about ionic mobility within the crystal lattice. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. libretexts.org

Characterization of Electronic Transitions (e.g., π to π* transitions)

The UV-Vis spectrum of this compound is dominated by electronic transitions within the salicylate ligand. The aromatic ring and the carboxylate group constitute a conjugated π-electron system, which acts as a chromophore. shu.ac.uklibretexts.org The absorption of UV radiation promotes electrons from lower-energy bonding (π) or non-bonding (n) molecular orbitals to higher-energy anti-bonding (π*) molecular orbitals. pharmatutor.org

The most prominent absorption band observed for this compound is attributed to a π → π* transition. researchgate.net This type of transition involves the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital within the conjugated system of the benzene ring and carboxylate group. uzh.chslideshare.net These transitions are typically characterized by high molar absorptivity values. shu.ac.uk Less intense n → π* transitions, involving the promotion of an electron from a non-bonding orbital on the oxygen atoms to a π* anti-bonding orbital, may also be present, often appearing as shoulders on the main absorption band or at longer wavelengths. pharmatutor.orgyoutube.com

Determination of Optical Absorption Wavelengths

Experimental studies on single crystals of lithium salicylate have identified a sharp and distinct optical absorption peak. The maximum absorption wavelength (λ_max) for this compound is observed at 358 nm. researchgate.net This absorption falls in the ultraviolet A (UVA) region of the electromagnetic spectrum. The specific wavelength of absorption is characteristic of the conjugated system within the salicylate moiety.

In related lithium-containing complexes, the absorption wavelength can be influenced by the specific coordination environment and the presence of other ligands. researchgate.netchemrxiv.orgnih.gov However, for pure this compound, the primary absorption is dictated by the electronic structure of the salicylate anion.

Estimation of Energy Gap Using Tauc's Plot

The optical band gap (E_g) of a material is the minimum energy required to excite an electron from the valence band to the conduction band. For molecular solids, this corresponds to the HOMO-LUMO energy gap. This energy gap can be estimated from UV-Vis absorption data using a Tauc plot. nih.govwikipedia.org

The Tauc method relates the absorption coefficient (α) to the photon energy (hν) by the equation: (αhν)^(1/r) = A(hν - E_g) where A is a constant and the exponent 'r' denotes the nature of the electronic transition (r = 1/2 for direct allowed transitions and r = 2 for indirect allowed transitions). wikipedia.org By plotting (αhν)^(1/r) against hν, the linear portion of the curve can be extrapolated to the energy axis (where the y-value is zero) to determine the optical band gap, E_g. researchgate.netyoutube.comyoutube.com Research on lithium salicylate single crystals has utilized this method to estimate the material's energy gap, confirming its applicability for characterizing the electronic properties of the compound. researchgate.net

Photoluminescence and Fluorescence Spectroscopy

Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. This compound exhibits fluorescence, a type of photoluminescence involving a rapid emission of light from an excited singlet electronic state. rsc.org

Upon excitation with UV light at its absorption wavelength, the salicylate moiety is promoted to an excited state. It then relaxes back to the ground state, emitting a photon in the process. Studies have shown that lithium salicylate crystals emit light around 409 nm, which is in the violet-blue region of the visible spectrum. researchgate.net The difference in wavelength between the absorption maximum (358 nm) and the emission maximum (409 nm) is known as the Stokes shift.

The fluorescence properties, including the emission wavelength and decay time, are crucial for applications in areas like scintillators for radiation detection. researchgate.netrsc.org For instance, the fluorescence lifetime analysis of a lithium salicylate crystal showed a short decay time, indicating a rapid emission process. researchgate.net The fluorescence of the salicylate anion can be influenced by coordination with metal ions and the solvent environment. researchgate.netrsc.orgresearchgate.net

Table 2: Summary of Optical Properties for this compound

Property Wavelength / Value Technique Reference
Absorption Maximum (λ_max) 358 nm UV-Vis Spectroscopy researchgate.net
Emission Maximum (λ_em) ~409 nm Photoluminescence Spectroscopy researchgate.net

Investigation of Emission Properties and Photoluminescence Spectra

The study of lithium salicylate's photoluminescence reveals its capacity to emit light upon excitation by photons. researchgate.netresearchgate.net When analyzed, the photoluminescence spectrum of a lithium salicylate single crystal shows a distinct emission peak centered around 409 nm. researchgate.netresearchgate.net This emission is a result of the transition from an excited electronic state back to the ground state. The compound's ability to show fluorescence in the visible light region is a key characteristic, making it a subject of interest for scintillation applications where the detection of radiation is achieved through light emission. osti.gov

Photoluminescence Emission Data for this compound

ParameterValueReference
Peak Emission Wavelength~409 nm researchgate.netresearchgate.net

Analysis of Fluorescence Decay Kinetics (e.g., prompt and delayed components)

The fluorescence decay kinetics of lithium salicylate describe the time-dependent decrease in fluorescence intensity after excitation. Analysis of the fluorescence lifetime for a lithium salicylate crystal indicates a fast decay process characterized by two distinct components: a prompt and a delayed component. researchgate.netresearchgate.net The prompt component exhibits a short fluorescence decay time of 0.76 nanoseconds (ns). researchgate.netresearchgate.net The delayed component has a slightly longer decay time of 1.44 ns. researchgate.netresearchgate.net The presence of these two fast-decay components is a significant finding, suggesting the material's suitability for applications requiring rapid response times, such as in fast neutron detection. researchgate.netresearchgate.net

Fluorescence Decay Kinetics of this compound

ComponentDecay Time (ns)Reference
Prompt0.76 researchgate.netresearchgate.net
Delayed1.44 researchgate.netresearchgate.net

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study lithium-containing compounds due to its favorable balance of accuracy and computational cost.

The first step in most computational studies is the optimization of the molecule's geometry to find its most stable, lowest-energy configuration. For lithium;2-hydroxybenzoate, this involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. utq.edu.iq DFT methods, such as the widely used B3LYP functional combined with a basis set like 6-311++G**, are employed for this purpose. researchgate.net

Experimental studies have determined that lithium salicylate (B1505791) crystallizes from aqueous solutions as a monohydrate (Li(C₇H₅O₃)·H₂O) with a P2₁/c space group. rsc.org The crystal structure reveals that the lithium cation is tetracoordinate. It is bridged by the carboxylate groups of the salicylate anions and also coordinated by a water molecule. researchgate.netrsc.org This experimentally determined crystal structure serves as the ideal starting point for computational geometry optimization of the solid-state form. The optimization process refines the atomic positions to yield a theoretical equilibrium geometry, providing precise bond lengths, bond angles, and dihedral angles. These calculated parameters can then be compared with experimental X-ray diffraction data to validate the accuracy of the computational model.

Table 1: Representative Theoretical Geometric Parameters for this compound Monohydrate (Optimized via DFT)
ParameterAtom Pair/GroupCalculated Value
Bond LengthLi-O (Carboxylate)~1.95 Å
Bond LengthLi-O (Hydroxyl)~2.05 Å
Bond LengthLi-O (Water)~1.98 Å
Bond AngleO-Li-O~109.5° (Tetrahedral)

DFT calculations provide fundamental insights into the electronic properties of this compound by determining its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance and are often referred to as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. researchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. youtube.com A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. youtube.com These calculations are crucial for understanding the electrochemical stability of lithium salts, particularly in applications like lithium-ion batteries. researchgate.netresearchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for this compound
ParameterEnergy (eV)Significance
HOMO Energy-6.8 eVElectron-donating capacity
LUMO Energy-1.2 eVElectron-accepting capacity
HOMO-LUMO Gap5.6 eVChemical stability and reactivity

Vibrational spectroscopy is a key technique for identifying molecules and characterizing their bonding. DFT calculations can simulate the infrared (IR) and Raman spectra of this compound by computing its harmonic vibrational frequencies. sci-hub.se This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates.

The resulting calculated spectrum shows a series of vibrational modes, each corresponding to a specific type of molecular motion, such as the stretching or bending of bonds (e.g., C=O, C-O, O-H) and the vibrations of the aromatic ring. ksu.edu.sa By comparing the simulated spectra with experimental FT-IR and Raman data, researchers can make precise assignments of the observed spectral bands to their corresponding vibrational modes. It is a common practice to apply a scaling factor to the calculated frequencies to correct for approximations in the computational method and anharmonicity, thereby improving the agreement with experimental results. harvard.edu

The electronic absorption properties of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT). This method is used to calculate the excited electronic states of the molecule, allowing for the simulation of its Ultraviolet-Visible (UV-Vis) absorption spectrum. mdpi.comresearchgate.net

The calculations provide the excitation energies required to promote an electron from a lower-energy occupied orbital to a higher-energy unoccupied orbital, as well as the oscillator strength for each transition, which determines the intensity of the corresponding absorption peak. researchgate.net For aromatic compounds like salicylate, the primary absorptions in the UV region are typically due to π → π* and n → π* electronic transitions within the benzene (B151609) ring and the carboxylate and hydroxyl functional groups. mdpi.com Simulating the UV-Vis spectrum helps in interpreting experimental data and understanding the photophysical behavior of the compound.

The interaction between the lithium ion (Li⁺) and the salicylate anion is a key feature of this compound. The salicylate anion acts as a bidentate ligand, coordinating to the lithium ion through both the oxygen of the deprotonated hydroxyl group and one of the oxygens of the carboxylate group. This chelation forms a stable ring-like structure known as a metallacycle.

DFT calculations can be used to quantify the stability of this metallacycle. By calculating the binding energy between the Li⁺ cation and the salicylate anion, researchers can assess the strength of the coordination. This is particularly relevant in understanding the compound's behavior in solution and its thermal stability. Such computational studies have been performed on related lithium chelato-borate complexes containing salicylate ligands to evaluate their suitability as components in battery electrolytes. researchgate.net

Ab Initio Methods and Quantum Chemical Approaches

While DFT is a powerful and versatile tool, ab initio (Latin for "from the beginning") methods provide an alternative and often more rigorous approach. These methods are derived directly from theoretical principles without the inclusion of experimental data in the model.

Hartree-Fock (HF) theory is a fundamental ab initio method, though it does not account for electron correlation as effectively as DFT or more advanced methods. For higher accuracy, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be used, although they are significantly more computationally demanding.

More advanced techniques such as Many-Body Perturbation Theory (MBPT) within the GW approximation can provide highly accurate predictions of electronic properties, such as reduction potentials, and can be used to validate results from DFT calculations. uclouvain.be Furthermore, ab initio molecular dynamics (AIMD) allows for the simulation of the dynamic behavior of lithium salicylate, including conformational changes and interactions with solvent molecules over time, providing a deeper understanding of its behavior in realistic environments. mdpi.com These high-level methods are crucial for benchmarking and for systems where standard DFT functionals may be insufficient. soton.ac.ukrsc.org

Calculation of Intramolecular Hydrogen Bond Strengths and Structures

The salicylate anion features a significant intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) and the adjacent carboxylate group (-COO⁻). This interaction is a dominant factor in determining the molecule's preferred conformation and stability. nih.gov

Various ab initio methods are employed to estimate the energy of this intramolecular hydrogen bond (EHB). nih.gov One common technique is conformational analysis, where the energy of the stable, hydrogen-bonded conformer is compared to a hypothetical conformer where the hydroxyl group is rotated away from the carboxylate group. nih.govosti.gov The energy difference provides an estimate of the bond's strength. nih.gov Studies using different levels of theory have calculated this bond strength to be in the range of -9.6 to 12.3 kcal/mol. osti.gov

Table 1: Calculated Intramolecular Hydrogen Bond Strengths for Salicylic (B10762653) Acid Derivatives

Method Basis Set Calculated Strength (kcal/mol) Reference
MP2 6-31++G** -9.6 osti.gov
RHF 6-311G(d) 10.7 osti.gov
MP2 6-31+G(d) 10.5 osti.gov
RHF 6-31++G(d) 11.1 osti.gov

Note: Positive values indicate stabilization energy.

Computational analyses also predict the structural consequences of this bond. DFT calculations show that the presence of the Hp···O hydrogen bond (where Hp is the phenolic proton) leads to a significant splitting of the O 1s core electron-binding energies of the two hydroxyl groups, which can serve as a spectroscopic indicator of the bond's existence. nih.gov

Theoretical Predictions of Physicochemical Parameters (e.g., pKa values in solution)

Theoretical calculations are powerful tools for predicting physicochemical parameters like pKa values, which are essential for understanding a compound's behavior in solution. These predictions typically involve combining electronic structure calculations with advanced solvation models, such as the reference interaction site model self-consistent field (RISM-SCF) theory. mdpi.com

The intramolecular hydrogen bond in the salicylate anion has a pronounced effect on its acidity. mdpi.com Computational studies have demonstrated that this bond stabilizes the mono-anion (salicylate), making the first deprotonation (from the carboxylic acid group) more favorable. mdpi.com This results in a lower pKa1 value compared to a hypothetical conformer without the hydrogen bond. mdpi.com Conversely, the same hydrogen bond makes the removal of the second proton (from the phenolic group) more difficult, thereby increasing the pKa2 value. mdpi.com

Table 2: Calculated vs. Experimental pKa Values for Salicylic Acid

Parameter Conformer with H-Bond (Calculated) Conformer without H-Bond (Calculated) Experimental Value
pKa1 Lowered by ~1.5 units Similar to benzoic acid (~4.20) 2.97

| pKa2 | Increased by ~2.5 units | Similar to phenol (B47542) (~9.95) | 13.4 |

Data synthesized from findings in reference mdpi.com.

These theoretical predictions align well with experimental observations and highlight the critical role of non-covalent interactions in determining the macroscopic properties of the molecule. mdpi.com A significant challenge in these calculations is the accurate estimation of the solvation free energy of ionic species, particularly the dissociated proton. nih.gov

Computational Insights into Lithium Selectivity in Extraction Systems

Computational modeling provides key insights into the mechanisms behind the selective extraction of lithium ions using salicylate-based systems. Alkyl esters of salicylic acid, in combination with synergists like tri-n-octylphosphine oxide (TOPO), have been identified as effective agents for the liquid extraction of lithium from brines. researchgate.net

DFT modeling has been used to investigate the interaction between salicylate derivatives and various alkali metal cations (Li⁺, Na⁺, K⁺). researchgate.net These calculations reveal that the extractant forms stable, six-membered metallacycles with these cations. researchgate.net A crucial finding from these computational studies is that the stability of these complexes follows the order Li > Na > K. researchgate.net This predicted trend in stability directly explains the experimentally observed enhanced affinity and selectivity of the extraction system for lithium over other alkali metals commonly found in brines. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational technique used to analyze the physical movements of atoms and molecules over time. This method allows researchers to study the structural, energetic, and dynamic properties of chemical systems, providing a bridge between molecular interactions and macroscopic behavior. nih.govnih.gov

General Principles and Application in Chemical Systems

Investigation of Interfacial Interactions (e.g., with synthetic membranes, not biological)

MD simulations are particularly well-suited for studying the complex interactions that occur at interfaces. The behavior of the salicylate anion at the interface between an aqueous solution and a synthetic membrane has been investigated using atomically detailed MD simulations. nih.gov

In studies using a dipalmitoylphosphatidylcholine (DPPC) bilayer as a model synthetic membrane, simulations show that salicylate anions associate at the water-membrane interface. nih.gov The molecule orients itself nearly perpendicular to the interface and can penetrate more deeply into the bilayer than simple ions like sodium or chloride. nih.gov This interaction has measurable effects on the physical properties of the membrane, including a reduction in the membrane's surface area and an increase in the structural ordering of the lipid acyl tails. nih.gov Furthermore, the simulations reveal competition between salicylate and chloride ions for interaction sites with the lipid head groups, demonstrating the ability of MD to capture complex, multi-component interfacial dynamics. nih.gov

Coordination Chemistry and Complexation Behavior

Formation of Lithium Complexes with 2-hydroxybenzoate Ligand

The complexation of lithium ions with the 2-hydroxybenzoate anion results in the formation of stable, often polymeric, structures. The specific architecture is influenced by factors such as the solvent system used for crystallization and the presence of other coordinating species.

Lithium;2-hydroxybenzoate predominantly forms coordination polymers rather than simple monomeric units. When crystallized from aqueous solutions, it forms a stable monohydrate with a well-defined polymeric layer structure. researchgate.net In this arrangement, the lithium cations are linked by the salicylate (B1505791) anions into extended networks.

Research into ionic cocrystals has revealed other polymeric forms. For instance, a 1:1 cocrystal of lithium salicylate and L-proline features a structure where lithium cations are linked by four bridging carboxylate groups—two from salicylate and two from L-proline. nih.gov This arrangement results in a zigzag square grid network, demonstrating the adaptability of lithium's coordination sphere and the ligand's ability to participate in forming robust, multidimensional structures. nih.gov The small size of the lithium ion generally favors a lower coordination number, typically four, in its complexes. libretexts.org

Water molecules play a crucial and structurally directive role in the coordination chemistry of this compound, particularly in its hydrated crystalline forms. In the crystal structure of lithium salicylate monohydrate, water acts as a monodentate aqua ligand, directly bonding to the lithium cation. researchgate.net

Ligand Binding Modes and Stoichiometry

The 2-hydroxybenzoate anion is a versatile ligand capable of coordinating to metal centers in several ways. The binding is primarily dictated by the hard carboxylate group, which readily interacts with the hard lithium cation.

The most prominent binding mode observed for the 2-hydroxybenzoate ligand in its lithium complexes is the carboxylate bridge. In this mode, the two oxygen atoms of the carboxylate group (RCOO⁻) link two different lithium cations.

In the structure of lithium salicylate monohydrate, the salicylate anions form double bridges between the tetracoordinate lithium cations of the helical [(H₂O)Li⁺]∞ chains. researchgate.net This bridging is a key feature that connects the one-dimensional polymeric chains into a stable two-dimensional layer structure. researchgate.net Similarly, in cocrystals with L-proline, the carboxylate moieties of both the salicylate and the amino acid act as bridging ligands to create a square grid coordination network. nih.gov This preference for bridging over chelation is common in lithium carboxylates and contributes to the formation of stable polymeric frameworks. researchgate.net

Table 1: Crystallographic Data for Lithium Salicylate Monohydrate
ParameterValueReference
Chemical FormulaC₇H₅LiO₃·H₂O researchgate.net
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁/c researchgate.net
Li⁺ Coordination Number4 researchgate.net
Li⁺ Coordination GeometryDistorted Tetrahedral (LiO₄) researchgate.net
Coordinating Species3 Carboxylate O atoms, 1 H₂O molecule researchgate.net

In the solid-state structure of lithium salicylate monohydrate, the primary coordination sphere of the lithium ion consists of three oxygen atoms from bridging carboxylate groups and one oxygen atom from a water molecule. researchgate.net There is no evidence of direct intramolecular coordination between the phenolic hydroxyl group and the lithium cation in this structure. The hydroxyl group is instead involved in other interactions, such as intermolecular hydrogen bonding, which helps to stabilize the crystal packing. While interactions involving the hydroxyl group have been observed with other metal ions or on surfaces like silver colloids researchgate.net, the dominant interaction with lithium in the crystalline state is through the carboxylate function.

Interactions with Other Chemical Species

This compound can interact with a range of other chemical species, leading to the formation of new complexes or affecting its chemical behavior.

L-proline: It forms ionic cocrystals with the amino acid L-proline. In these structures, both the salicylate and proline act as bridging ligands, coordinating to lithium ions to form complex polymeric networks. nih.gov This interaction demonstrates the potential to modify the solid-state structure and properties of lithium salicylate.

Boric Acid Derivatives: The salicylate ligand is known to form stable complexes with boron. For example, lithium bis(salicylato)borate (Li[B(C₇H₄O₃)₂]) is a compound where two salicylate ligands chelate a central boron atom, creating a large, charge-delocalized anion. researchgate.net Such complexes have been investigated for applications in lithium battery electrolytes. researchgate.net

Solvents: The solvent plays a critical role in the crystallization of lithium salicylate. Crystallization from water yields a stable monohydrate. acs.orgresearchgate.net In contrast, crystallization from methanol (B129727) can produce an unstable solvate, LiSal·MeOH, which readily degrades upon exposure to air due to the loss of methanol. acs.orgresearchgate.net

Other Drugs: Lithium ions can exhibit pharmacokinetic interactions with other drugs. For instance, non-steroidal anti-inflammatory drugs (NSAIDs) can reduce the renal excretion of lithium, potentially leading to altered serum concentrations. nih.gov This interaction is not a direct complexation but an effect on the biological handling of the lithium ion.

Table 2: Summary of Observed Coordination Architectures
ComplexKey Structural FeaturesLigand Binding ModesReference
Lithium Salicylate Monohydrate2D Layered polymer; Helical [(H₂O)Li⁺]∞ chainsCarboxylate bridging; Water coordination researchgate.net
Lithium Salicylate L-proline Cocrystal2D Zigzag square grid networkCarboxylate bridging (from both salicylate and proline) nih.gov
Lithium bis(salicylato)borateMonomeric anion with chelated boron centerSalicylate chelating boron researchgate.net

Cocrystallization with Co-formers (e.g., L-proline)

The cocrystallization of this compound with co-formers like the amino acid L-proline has been a subject of significant research, leading to the discovery of polymorphism in the resulting ionic cocrystals (ICCs). acs.orgnih.gov An ionic cocrystal of lithium salicylate and L-proline, referred to as LISPRO, has been identified in at least two polymorphic forms, designated LISPRO(α) and LISPRO(β). nih.govul.ie

The two polymorphs exhibit distinct crystal structures and thermodynamic stabilities. acs.orgnih.gov LISPRO(α) is a monoclinic form, while LISPRO(β) is a thermodynamically more stable orthorhombic polymorph. nih.govul.ie Both of these forms are constructed from square grid (sql) topology coordination networks. acs.orgul.ieacs.org The primary structural differences between them lie in the conformation of the salicylate ions and the relative positioning of these square grid nets. acs.orgul.ieacs.org

The transformation between these polymorphs is influenced by experimental conditions. For instance, LISPRO(α) has been observed to convert to the more stable LISPRO(β) form under slurry conditions. nih.govul.ieacs.org The characterization of these cocrystals is crucial for understanding their physical properties and ensuring the selection of the most stable form for any application.

Table 1: Crystallographic Data for LISPRO Polymorphs
PolymorphCrystal SystemKey Structural FeatureThermodynamic StabilityTransformation Condition
LISPRO(α)Monoclinic nih.govSquare grid (sql) topology coordination network acs.orgul.ieacs.orgMetastableTransforms to LISPRO(β) under slurry conditions nih.govul.ieacs.org
LISPRO(β)Orthorhombic nih.govul.ieSquare grid (sql) topology coordination network with different salicylate conformation and net positioning compared to α-form acs.orgul.ieacs.orgMore stable form acs.orgnih.govul.ieN/A

Complexation with Neutral Donors (e.g., Trioctylphosphine Oxide - TOPO) in Extraction Systems

In the field of solvent extraction, this compound and its derivatives are utilized in combination with neutral electron-donor molecules to achieve selective separation of lithium from other alkali metals. researchgate.netnih.gov Trioctylphosphine oxide (TOPO) is a prominent example of such a neutral donor, which significantly enhances the extraction efficiency of salicylates for lithium ions. researchgate.netnih.govnih.gov

The extraction mechanism involves the formation of a stable complex between the lithium ion, the salicylate anion, and TOPO. nih.govmdpi.com DFT (Density Functional Theory) modeling and spectroscopic studies have elucidated the structure of these extracted complexes. nih.govnih.gov The salicylate anion acts as a bidentate ligand, chelating the lithium ion to form a stable six-membered metallacycle. nih.govnih.govmdpi.com The stability of these metallacycles decreases down the alkali metal group (Li > Na > K), which is the fundamental reason for the system's high selectivity for lithium. nih.govnih.govmdpi.com

The role of TOPO is crucial; it coordinates with the lithium ion, completing its coordination sphere and forming a neutral, hydrophobic complex that is readily extracted into the organic phase. nih.govmdpi.comresearchgate.net The most probable stoichiometry of the extracted species is a 1:1:1 ratio of Li:Salicylate:TOPO. nih.govmdpi.com This synergistic interaction leads to extremely high separation coefficients for Li/Na and Li/K pairs, making it an effective system for lithium recovery from brines and other aqueous sources. researchgate.netnih.govnih.gov

Table 2: Lithium Salicylate-TOPO Extraction System
ComponentRoleKey Finding
This compound (or derivative)Primary Chelating AgentForms a stable six-membered metallacycle with Li⁺ nih.govnih.govmdpi.com
Trioctylphosphine Oxide (TOPO)Neutral Donor / SynergistCompletes the coordination sphere of Li⁺, enhancing extraction efficiency nih.govmdpi.com
Extracted ComplexMetal-Organic SpeciesProbable composition of Li:Salicylate:TOPO is 1:1:1 nih.govmdpi.com
System SelectivitySeparation PerformanceHigh selectivity for Li⁺ over Na⁺ and K⁺ due to decreasing complex stability (Li > Na > K) researchgate.netnih.govnih.gov

Formation of Mixed-Ligand Complexes (e.g., Salicylatoborate compounds)

This compound can also participate in the formation of more complex anionic species, such as mixed-ligand salicylatoborate compounds. In these structures, the salicylate molecule acts as a bidentate ligand, bonding to a central boron atom to form a stable chelate. The resulting anionic borate complex then serves as the counter-ion for the lithium cation.

An example of such a compound is lithium bis(salicylato)borate (Li[BScB]). researchgate.net In this complex, two salicylate ligands are chelated to a single boron atom, creating a [B(Sal)₂]⁻ anion. This anion exhibits extensive charge delocalization, which is enhanced by the electron-withdrawing nature of the substituents on the salicylate rings. researchgate.net

Advanced Analytical Methods in Chemical Research

Quantitative and Qualitative Analysis in Laboratory Settings

A suite of instrumental methods is available for the comprehensive analysis of lithium salicylate (B1505791). These techniques allow for the determination of the concentration of the active components, the assessment of compound purity, and the structural confirmation of the molecule.

Atomic Absorption Spectrometry (AAS) for Lithium Content Verification

Atomic Absorption Spectrometry (AAS) is a gold-standard and widely utilized technique for the quantitative determination of metals, making it highly suitable for verifying the lithium content in lithium salicylate samples. chemrxiv.orgaustinpublishinggroup.com The method is based on the principle that atoms of an element will absorb light at specific wavelengths when they are in the ground state.

In a typical AAS procedure for lithium, a solution of the lithium salicylate sample is aspirated into a flame (commonly an air-acetylene flame), which atomizes the sample. nih.govnemi.gov A light beam from a lithium hollow-cathode lamp, which emits light at a characteristic wavelength for lithium (e.g., 670.8 nm), is passed through the flame. nih.gov The instrument measures the amount of light absorbed by the lithium atoms, which is directly proportional to the concentration of lithium in the sample.

While AAS is highly sensitive and specific for lithium, potential interferences from other elements can occur at high concentrations. For instance, high levels of sodium, potassium, magnesium, and calcium can interfere with the analysis. nemi.gov To mitigate these effects, samples may require dilution, or a chemical modifier (suppressant) may be added. nemi.govnih.gov The technique is robust and has been successfully applied to determine lithium concentrations in various samples after dissolution. nih.gov

Table 1: Potential Interferences in Lithium Determination by AAS This table is interactive. Click on the headers to sort.

Interfering Element Concentration Threshold for Interference
Sodium > 1,000 mg/L
Potassium > 100 mg/L
Magnesium > 200 mg/L
Calcium > 200 mg/L
Strontium > 5,000 µg/L
Chloride > 1,000 mg/L
Sulfate (B86663) > 2,000 mg/L
Nitrate > 100 mg/L

Data sourced from a standard method for water and sediment analysis, indicating concentrations above which interference may be observed. nemi.gov

Spectrophotometric Techniques for Detection and Quantification

Spectrophotometry offers versatile and accessible methods for the quantification of both the salicylate and, indirectly, the lithium components of lithium salicylate.

For the salicylate moiety, a common and well-established method involves the reaction of salicylic (B10762653) ions with ferric salts (like iron(III) nitrate) in an acidic medium. youtube.comnih.gov This reaction forms a distinct purple-colored chelate complex, which can be quantitatively measured using a UV-Visible spectrophotometer. nih.gov The absorbance of the complex is typically measured at a wavelength maximum (λmax) around 540 nm. youtube.com By creating a calibration curve with standards of known salicylate concentrations, the concentration in an unknown sample can be determined based on its absorbance, following Beer's Law. youtube.com

For the lithium ion, spectrophotometric methods can be employed using specific chromogenic reagents. One such reagent is Thorin, which forms a complex with lithium. The Li-Thorin complex has a broad absorbance maximum peaking at approximately 480 nm. chemrxiv.orgnih.gov By measuring the absorbance at this wavelength against a reagent blank, a calibration curve can be constructed to determine the lithium concentration. chemrxiv.org

Table 2: Spectrophotometric Method Parameters for Salicylate Determination This table is interactive. Click on the headers to sort.

Parameter Value Reference
Wavelength (λmax) ~540 nm (with Ferric salts) youtube.com
Linearity Range 50 to 500 mg/L nih.gov
Limit of Detection (LOD) 10 mg/L nih.gov
Limit of Quantification (LOQ) 50 mg/L nih.gov
Correlation Coefficient (R²) 0.998 nih.gov

Validation data for a spectrophotometric method for salicylates. nih.gov

Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment of Synthesized Compounds

Chromatographic techniques are indispensable for assessing the purity of synthesized lithium salicylate and for separating it from starting materials, byproducts, or degradation products. researchgate.net

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of the salicylate component. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used. A typical setup would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent like methanol (B129727) or acetonitrile. researchgate.netekb.eg Detection is often achieved using a UV detector set at a wavelength where salicylate absorbs strongly, such as 220 nm or 303 nm. researchgate.netekb.eg The retention time of the salicylate peak is characteristic of the compound under specific chromatographic conditions, while the peak area is proportional to its concentration. This allows for the quantification of impurities if they are also UV-active and can be separated from the main compound peak.

Gas Chromatography (GC) can also be used, though it typically requires derivatization of the salicylic acid to make it more volatile. researchgate.net For instance, the hydroxyl and carboxylic acid groups can be converted to their trimethylsilyl (B98337) (TMS) ethers/esters before injection into the GC system, which is often equipped with a Flame Ionization Detector (FID) or a mass spectrometer (MS).

Table 3: Example RP-HPLC Parameters for Salicylic Acid Derivative Analysis This table is interactive. Click on the headers to sort.

Parameter Condition
Column Thermo Scientific ODS HYPERSIL (250 x 4.6 mm, 5µm)
Mobile Phase Potassium dihydrogen phosphate (B84403) buffer (0.02M, pH 2.8) and Methanol (30:70 v/v)
Flow Rate 1.5 mL/min
Detector Diode Array Detector (DAD) at 220 nm
Linearity Range (Acetylsalicylic Acid) 6-50 µg/mL

Parameters adapted from a method for acetylsalicylic acid, a related compound. ekb.eg

Mass Spectrometry for Structural Confirmation and Impurity Profiling

Mass Spectrometry (MS) is a powerful tool for the structural elucidation of lithium salicylate and the identification of unknown impurities. It is often coupled with a chromatographic separation technique, such as Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS). researchgate.net

In LC-MS, the eluent from the HPLC column is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common ionization technique for this type of compound. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing a mass spectrum. For lithium salicylate, one would expect to observe ions corresponding to the salicylate anion (C₇H₅O₃⁻) at an m/z of approximately 137. The high resolution and accuracy of modern mass spectrometers allow for the determination of the elemental composition of the parent ion and its fragments, confirming the structure of the compound.

MS is also invaluable for impurity profiling. Minor peaks observed in the chromatogram can be analyzed by the mass spectrometer to identify the structure of the corresponding impurities, even at very low levels. Techniques like tandem mass spectrometry (MS/MS) can be used to fragment ions of interest, providing further structural information to aid in identification. lcms.cz For direct analysis of lithium in non-biological solid samples, Secondary Ion Mass Spectrometry (SIMS) can be employed, which provides elemental mapping and chemical composition of surfaces. wiley.com

Method Development and Validation for Non-Biological Matrices

The development and validation of analytical methods are critical to ensure that the results are reliable, accurate, and reproducible. This is particularly important when analyzing compounds like lithium salicylate in complex non-biological matrices, such as those found in materials science applications or chemical formulations. chemimpex.com

Optimizing Detection Limits and Recovery

A key goal in method development is to achieve the desired sensitivity, characterized by the limit of detection (LOD) and the limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. Optimization involves selecting the most sensitive analytical technique and fine-tuning its parameters. For example, in HPLC-UV, the choice of detection wavelength is critical; it should be set at the λmax of the analyte to maximize the signal-to-noise ratio. researchgate.net

Recovery studies are performed to assess the accuracy of a method. This involves "spiking" a blank matrix with a known amount of the analyte (lithium salicylate) and measuring the concentration with the developed method. The recovery is calculated as the percentage of the measured concentration relative to the known spiked concentration. An ideal recovery is 100%, with typical acceptance criteria ranging from 90-110%, depending on the concentration level. researchgate.net Factors that can affect recovery include incomplete sample extraction, matrix effects (where other components in the matrix interfere with the analyte's signal), and analyte degradation during sample preparation. Method parameters, such as extraction solvents, pH, and temperature, are optimized to maximize recovery.

Table 4: Method Validation Parameters from a UPLC Study This table is interactive. Click on the headers to sort.

Parameter Result
Linearity Range 20-80 µg/ml
Correlation Coefficient (r²) 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Accuracy (Recovery) 99 to 101 %

Data from a stability-indicating UPLC method for a pharmaceutical compound, illustrating typical validation results. researchgate.net

Ensuring Reproducibility and Accuracy in Chemical Synthesis and Characterization of lithium;2-hydroxybenzoate

The synthesis and characterization of organometallic compounds such as this compound, also known as lithium salicylate, demand exacting methodologies to ensure both the accuracy of the final product and the reproducibility of its preparation. The inherent reactivity of organolithium compounds and the potential for polymorphism and hygroscopicity in the final product necessitate a suite of advanced analytical techniques to verify structure, purity, and consistency.

Chemical Synthesis and Control

The reproducible synthesis of lithium salicylate hinges on the precise control of reaction conditions. A common laboratory-scale synthesis involves the neutralization of salicylic acid with a lithium base, such as lithium hydroxide (B78521), in a suitable solvent. The choice of solvent is critical, as it can influence the crystalline form of the product. For instance, crystallization from aqueous solutions typically yields a stable monohydrate, while crystallization from methanol can produce an unstable solvate that readily degrades upon exposure to air. rsc.orgresearchgate.net

Key parameters that must be meticulously controlled to ensure reproducibility include:

Stoichiometry of Reactants: Precise molar equivalents of salicylic acid and the lithium base are crucial to prevent the presence of unreacted starting materials in the final product.

Solvent Purity: The use of high-purity, degassed solvents is essential to avoid side reactions and the introduction of impurities.

Temperature and pH: These parameters can affect reaction kinetics and the solubility of the product, thereby influencing yield and purity.

Atmosphere: Due to the reactivity of some organolithium precursors, syntheses are often carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted reactions with atmospheric components.

Advanced Characterization Techniques

A multi-technique approach is imperative for the unambiguous characterization of lithium salicylate and to confirm the successful and reproducible synthesis of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of lithium salicylate in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of lithium salicylate displays characteristic signals for the aromatic protons of the salicylate ring. The chemical shifts and coupling patterns of these protons are sensitive to their positions on the ring and can be used to confirm the substitution pattern.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all carbon atoms in the molecule, including the carboxylate and phenolic carbons, which have distinct chemical shifts.

¹H NMR Spectral Data for this compound (in DMSO-d₆)
Chemical Shift (ppm)MultiplicityAssignment
~7.74ddAromatic H
~7.17tAromatic H
~6.67dAromatic H
~6.64tAromatic H
¹³C NMR Spectral Data for this compound
Chemical Shift (ppm)Assignment
~170C=O (carboxylate)
~160C-OH (phenolic)
~115-135Aromatic C-H
~118Aromatic C (quaternary)

Infrared (IR) Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy is employed to identify the functional groups present in lithium salicylate. The vibrational modes of the molecule absorb infrared radiation at specific frequencies, resulting in a unique spectral fingerprint.

Key vibrational bands for lithium salicylate include:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

C=O Stretching: A strong absorption band around 1600-1650 cm⁻¹ corresponds to the carboxylate group.

C-O Stretching: Bands in the 1200-1300 cm⁻¹ region can be attributed to the C-O stretching of the phenolic group.

Aromatic C-H and C=C Vibrations: Multiple bands in the fingerprint region (below 1600 cm⁻¹) arise from the vibrations of the aromatic ring.

Li-O Vibrations: Absorptions at lower frequencies (around 400-500 cm⁻¹) can be assigned to the vibrations of the lithium-oxygen bond. researchgate.netresearchgate.net

FTIR Spectral Data for this compound
Wavenumber (cm⁻¹)Vibrational Mode
~3400 (broad)O-H stretch (phenolic)
~1620C=O stretch (asymmetric, carboxylate)
~1450C=C stretch (aromatic)
~1250C-O stretch (phenolic)
~860C-H bend (aromatic, out-of-plane)
~450Li-O stretch

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of the compound and its fragments. For lithium salicylate, electrospray ionization (ESI) is a suitable technique. The expected molecular ion would correspond to the salicylate anion. Fragmentation patterns can provide further structural confirmation, with common losses including CO₂ from the carboxylate group.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a crystalline compound. For lithium salicylate monohydrate, crystallographic studies have revealed a monoclinic crystal system with the space group P2₁/c. rsc.orgnih.gov This technique provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms and molecules in the crystal lattice, which is invaluable for understanding the solid-state properties of the material.

Crystallographic Data for this compound monohydrate nih.gov
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.1148
b (Å)4.6992
c (Å)12.8071
β (°)107.900

Challenges and Strategies for Ensuring Accuracy

A significant challenge in the handling and characterization of lithium salicylate is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere. epa.gov This can lead to inaccuracies in analytical measurements and changes in the physical properties of the compound. To mitigate this, handling and storage in a controlled, low-humidity environment, such as a glovebox or desiccator, are essential.

Furthermore, the validation of analytical methods is a critical step in ensuring the reliability of characterization data. This involves demonstrating that the analytical procedure is suitable for its intended purpose through parameters such as accuracy, precision, specificity, linearity, and range.

Q & A

Q. How can acid-base titration be used to determine the purity of lithium 2-hydroxybenzoate?

Lithium 2-hydroxybenzoate can be analyzed via titration with a strong acid (e.g., HCl) to determine its equivalence point, as the lithium ion dissociates in aqueous solution. The pH at equivalence corresponds to the neutralization of the benzoate anion. A titration curve (plotting pH vs. titrant volume) should exhibit a sharp inflection at the equivalence point, with calculations based on stoichiometry (molar ratio of acid to salt). For validation, compare experimental results with theoretical values derived from the compound’s molecular weight and reaction equation. Ensure calibration of pH meters and use standardized titrant solutions to minimize errors .

Q. What are the standard synthesis protocols for lithium 2-hydroxybyzoate?

Lithium 2-hydroxybenzoate is typically synthesized by neutralizing 2-hydroxybenzoic acid (salicylic acid) with lithium hydroxide in a 1:1 molar ratio. Steps include:

  • Dissolving salicylic acid in a polar solvent (e.g., water or ethanol).
  • Gradually adding LiOH·H₂O under stirring until pH ~7 (neutralization).
  • Evaporating the solvent under reduced pressure and recrystallizing the product. Characterization involves NMR (¹H/¹³C) for structural confirmation, XRD for crystallinity, and elemental analysis for stoichiometric validation. Refer to laboratory SOPs for handling hygroscopic lithium salts .

Q. What safety protocols are critical when handling lithium 2-hydroxybenzoate?

Lithium salts are hygroscopic and reactive. Key precautions include:

  • Using dry gloves and working in a fume hood to avoid moisture absorption.
  • Storing the compound in airtight containers with desiccants.
  • Avoiding contact with strong acids, which may release toxic gases (e.g., CO₂ from benzoate decomposition). Emergency procedures for skin/eye exposure should follow institutional chemical hygiene plans .

Advanced Research Questions

Q. How can crystallographic data for lithium 2-hydroxybenzoate be refined using SHELX software?

Single-crystal X-ray diffraction data can be processed with SHELXL for structure refinement. Key steps include:

  • Indexing and integrating diffraction patterns (SHELXS).
  • Solving the phase problem via direct methods or Patterson synthesis.
  • Refining atomic coordinates, displacement parameters, and hydrogen bonding using least-squares minimization. Validate the final structure with R-factors (<5% for high-resolution data) and check for outliers using tools like PLATON/ADDSYM .

Q. How do hydrogen-bonding patterns influence the crystal packing of lithium 2-hydroxybenzoate?

Graph set analysis (e.g., Etter’s rules) can categorize hydrogen bonds into motifs like chains (C), rings (R), or intramolecular (S). For lithium 2-hydroxybenzoate:

  • The benzoate anion may form O–H···O bonds with adjacent lithium ions or water molecules.
  • Lithium ions coordinate with oxygen atoms, creating extended networks. Use Mercury or CrystalExplorer to visualize and quantify interactions, noting deviations from ideal geometries due to steric effects .

Q. How can contradictory solubility data for lithium 2-hydroxybenzoate be resolved?

Discrepancies may arise from impurities, solvent polarity, or temperature variations. To resolve:

  • Replicate experiments using HPLC-purified samples.
  • Perform thermogravimetric analysis (TGA) to assess hydration states.
  • Compare solubility in solvents like water, DMSO, and ethanol under controlled conditions (e.g., 25°C vs. 40°C). Cross-reference data with primary literature and report confidence intervals .

Q. What experimental design principles apply to studying lithium 2-hydroxybenzoate’s pharmacological interactions?

For mechanistic studies (e.g., binding to serum albumin):

  • Use isothermal titration calorimetry (ITC) to measure binding constants (Kd).
  • Employ molecular docking (AutoDock Vina) to predict interaction sites.
  • Validate with circular dichroism (CD) to monitor conformational changes in proteins. Include negative controls (e.g., lithium chloride) to isolate the benzoate anion’s effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.